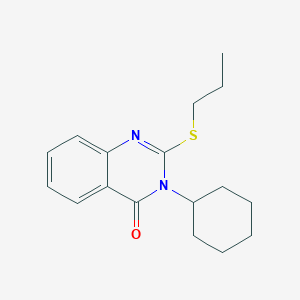![molecular formula C28H28O3 B11640544 3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11640544.png)
3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bencil-7-[(4-terc-butilbencil)oxi]-4-metil-2H-croman-2-ona es un compuesto orgánico sintético que pertenece a la clase de los derivados de la croman-2-ona. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos. La presencia de grupos bencilo y terc-butilbencilo en su estructura mejora su estabilidad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-bencil-7-[(4-terc-butilbencil)oxi]-4-metil-2H-croman-2-ona generalmente implica múltiples pasos, incluida la formación del núcleo de la croman-2-ona y la funcionalización posterior. Un método común implica la condensación de 4-metil-2H-croman-2-ona con bromuro de bencilo en presencia de una base como el carbonato de potasio. El intermedio resultante se hace reaccionar entonces con cloruro de 4-terc-butilbencilo en condiciones similares para obtener el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactivos de alta pureza, temperaturas de reacción controladas y técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-bencil-7-[(4-terc-butilbencil)oxi]-4-metil-2H-croman-2-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para reducir cualquier doble enlace o grupo carbonilo.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las posiciones bencílicas, donde los haluros pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Gas hidrógeno, catalizador de paladio
Sustitución: Hidruro de sodio, haluros de alquilo
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
3-bencil-7-[(4-terc-butilbencil)oxi]-4-metil-2H-croman-2-ona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Investigado por sus propiedades antiinflamatorias, antioxidantes y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-bencil-7-[(4-terc-butilbencil)oxi]-4-metil-2H-croman-2-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Estas interacciones pueden conducir a cambios en las vías celulares y las respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-terc-butilbencil mercaptano
- 4-terc-butilbencil alcohol
- 4-terc-butilbencil cloruro
Unicidad
En comparación con compuestos similares, 3-bencil-7-[(4-terc-butilbencil)oxi]-4-metil-2H-croman-2-ona es único debido a su núcleo de croman-2-ona, que imparte actividades biológicas y propiedades químicas distintas. La presencia de grupos bencilo y terc-butilbencilo mejora aún más su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C28H28O3 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
3-benzyl-7-[(4-tert-butylphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C28H28O3/c1-19-24-15-14-23(30-18-21-10-12-22(13-11-21)28(2,3)4)17-26(24)31-27(29)25(19)16-20-8-6-5-7-9-20/h5-15,17H,16,18H2,1-4H3 |
Clave InChI |
MDTBEZDDHPQIKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)

![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)

![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)
![(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)
![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11640523.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11640526.png)
